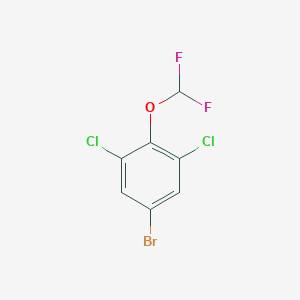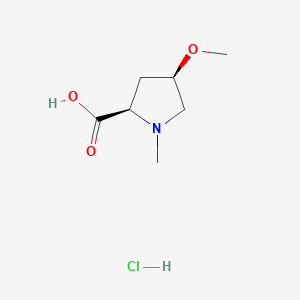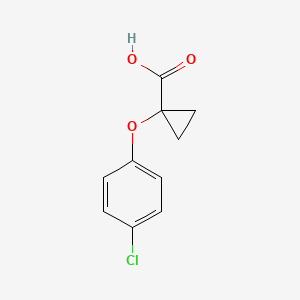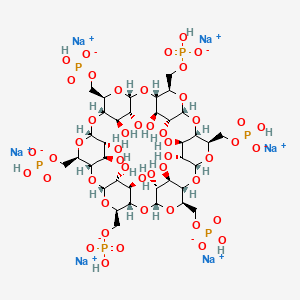
Phosphate de sodium de l'alpha-cyclodextrine
Vue d'ensemble
Description
Alpha-Cyclodextrin phosphate sodium salt is a derivative of alpha-cyclodextrin, a cyclic oligosaccharide composed of six glucose units linked by alpha-1,4-glycosidic bonds. This compound is known for its ability to form inclusion complexes with various guest molecules, enhancing their solubility and stability. The phosphate groups attached to the cyclodextrin ring further modify its chemical properties, making it useful in a variety of scientific and industrial applications .
Applications De Recherche Scientifique
Alpha-Cyclodextrin phosphate sodium salt has a wide range of applications in scientific research, including:
Mécanisme D'action
Target of Action
Alpha-Cyclodextrin phosphate sodium salt primarily targets lipids and has been shown to alter plasma lipid levels . It forms a hydrophobic central cavity that binds lipids . This compound is also known to interact with various small and large drug molecules, building aqueous soluble inclusion complexes .
Mode of Action
The interaction of alpha-Cyclodextrin phosphate sodium salt with its targets involves the formation of inclusion complexes. The compound’s cyclical structure, composed of glucose subunits, forms a hydrophobic central cavity that can encapsulate lipophilic compounds . This encapsulation improves the stability and water solubility of the guest molecules .
Biochemical Pathways
Alpha-Cyclodextrin phosphate sodium salt affects several biochemical pathways. It inhibits carbohydrate, fat, and cholesterol absorption by encapsulating digestive enzymes, phospholipids, and food ingredients . It also has various health-promoting effects exerted via effects on the gut microbiota, which include anti-obesity and anti-atherosclerotic effects, the amelioration of constipation, bone strengthening, the improvement of gut immunity, the amelioration of allergic disease, and the improvement of exercise performance .
Pharmacokinetics
The pharmacokinetics of alpha-Cyclodextrin phosphate sodium salt are influenced by its ability to form inclusion complexes with various compounds. This property enhances the solubility of the compound, especially in water and in ethanol:water mixtures . This improved solubility is accompanied by enhanced solubilizing effect, which is beneficial for the bioavailability of the compound .
Result of Action
The action of alpha-Cyclodextrin phosphate sodium salt results in a variety of effects at the molecular and cellular level. It has been observed to cause a modest reduction in small LDL particles and an improvement in glucose-related parameters . Furthermore, it has been shown to have various health-promoting effects, including anti-obesity and anti-atherosclerotic effects, the amelioration of constipation, bone strengthening, the improvement of gut immunity, the amelioration of allergic disease, and the improvement of exercise performance .
Action Environment
The action, efficacy, and stability of alpha-Cyclodextrin phosphate sodium salt are influenced by various environmental factors. Furthermore, its prebiotic effects differ from those of conventional beneficial fermentable dietary fibers, as it affects Lactobacillus and Bacteroides, which readily generate short-chain fatty acids .
Analyse Biochimique
Biochemical Properties
Alpha-Cyclodextrin phosphate sodium salt plays a significant role in biochemical reactions due to its ability to form inclusion complexes with various biomolecules. This compound interacts with enzymes, proteins, and other biomolecules through its hydrophobic cavity, which can encapsulate guest molecules. For instance, alpha-Cyclodextrin phosphate sodium salt can bind to lipids, enhancing their solubility and stability . Additionally, it can interact with digestive enzymes, such as amylase, by forming complexes that inhibit enzyme activity . This interaction is crucial in modulating the bioavailability of certain nutrients and drugs.
Cellular Effects
Alpha-Cyclodextrin phosphate sodium salt influences various cellular processes by altering the solubility and availability of biomolecules. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, alpha-Cyclodextrin phosphate sodium salt can reduce the solubility of lipids in the small intestine, thereby inhibiting their absorption . This effect can lead to changes in lipid metabolism and a reduction in serum cholesterol levels. Furthermore, alpha-Cyclodextrin phosphate sodium salt can modulate the gut microbiota, promoting the growth of beneficial bacteria and improving gut health .
Molecular Mechanism
The molecular mechanism of alpha-Cyclodextrin phosphate sodium salt involves its ability to form inclusion complexes with various biomolecules. This compound can encapsulate lipids, phospholipids, and other hydrophobic molecules within its hydrophobic cavity . The binding interactions are primarily driven by van der Waals forces and hydrophobic interactions. Additionally, alpha-Cyclodextrin phosphate sodium salt can inhibit the activity of digestive enzymes by forming complexes that block the active sites of these enzymes . This inhibition can lead to changes in nutrient absorption and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of alpha-Cyclodextrin phosphate sodium salt can change over time due to its stability and degradation properties. This compound is relatively stable under physiological conditions, but it can undergo hydrolysis and degradation over extended periods . Long-term studies have shown that alpha-Cyclodextrin phosphate sodium salt can maintain its biochemical activity for several weeks, but its efficacy may decrease over time due to gradual degradation . Additionally, the long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating potential benefits in reducing lipid absorption and improving metabolic health .
Dosage Effects in Animal Models
The effects of alpha-Cyclodextrin phosphate sodium salt vary with different dosages in animal models. At low doses, this compound has been shown to reduce lipid absorption and improve metabolic parameters without causing significant adverse effects . At higher doses, alpha-Cyclodextrin phosphate sodium salt can lead to gastrointestinal discomfort and other adverse effects . Threshold effects have been observed, where the beneficial effects plateau at certain dosages, and further increases in dosage do not result in additional benefits .
Metabolic Pathways
Alpha-Cyclodextrin phosphate sodium salt is involved in various metabolic pathways, particularly those related to lipid metabolism. This compound can inhibit the absorption of dietary lipids by forming complexes with digestive enzymes and phospholipids . Additionally, alpha-Cyclodextrin phosphate sodium salt can modulate the gut microbiota, promoting the production of short-chain fatty acids that have beneficial effects on metabolic health . The interactions with enzymes and cofactors involved in lipid metabolism are crucial for its effects on metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of alpha-Cyclodextrin phosphate sodium salt within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be transported across cell membranes through passive diffusion and facilitated transport mechanisms . Once inside the cells, alpha-Cyclodextrin phosphate sodium salt can accumulate in specific tissues, such as the liver and intestines, where it exerts its biochemical effects . The distribution within tissues is also influenced by its ability to form complexes with various biomolecules .
Subcellular Localization
Alpha-Cyclodextrin phosphate sodium salt exhibits specific subcellular localization patterns that are crucial for its activity and function. This compound can be localized to the cytoplasm, where it interacts with various enzymes and proteins involved in metabolic processes . Additionally, alpha-Cyclodextrin phosphate sodium salt can be targeted to specific organelles, such as the endoplasmic reticulum and lysosomes, through post-translational modifications and targeting signals . These localization patterns are essential for its role in modulating cellular metabolism and function.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Cyclodextrin phosphate sodium salt typically involves the phosphorylation of alpha-cyclodextrin. This can be achieved by reacting alpha-cyclodextrin with phosphorylating agents such as phosphorus pentoxide or phosphorus oxychloride in the presence of an amide-based solvent . The reaction conditions, including temperature and reaction time, are carefully controlled to ensure the efficient introduction of phosphate groups onto the cyclodextrin ring.
Industrial Production Methods
In industrial settings, the production of alpha-Cyclodextrin phosphate sodium salt follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is typically purified through crystallization or other separation techniques to remove any unreacted starting materials and by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Alpha-Cyclodextrin phosphate sodium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the phosphate groups or other substituents on the cyclodextrin ring.
Substitution: The phosphate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions, including solvent choice, temperature, and pH, are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclodextrin derivatives with additional hydroxyl or carbonyl groups, while substitution reactions can introduce a wide range of functional groups onto the cyclodextrin ring .
Comparaison Avec Des Composés Similaires
Similar Compounds
Beta-Cyclodextrin phosphate sodium salt: Composed of seven glucose units, it has a larger cavity size compared to alpha-Cyclodextrin phosphate sodium salt.
Gamma-Cyclodextrin phosphate sodium salt: Contains eight glucose units, offering an even larger cavity for inclusion complexes.
Uniqueness
Alpha-Cyclodextrin phosphate sodium salt is unique due to its smaller cavity size, which makes it suitable for encapsulating smaller guest molecules. Additionally, the presence of phosphate groups enhances its solubility and stability, making it particularly useful in aqueous environments .
Propriétés
IUPAC Name |
hexasodium;[(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31R,32R,33R,34R,35R,36R,37R,38R,39R,40R,41R,42R)-31,32,33,34,35,36,37,38,39,40,41,42-dodecahydroxy-10,15,20,25,30-pentakis[[hydroxy(oxido)phosphoryl]oxymethyl]-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontan-5-yl]methyl hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H66O48P6.6Na/c37-13-19(43)31-73-7(1-67-85(49,50)51)25(13)79-32-20(44)14(38)27(9(74-32)3-69-87(55,56)57)81-34-22(46)16(40)29(11(76-34)5-71-89(61,62)63)83-36-24(48)18(42)30(12(78-36)6-72-90(64,65)66)84-35-23(47)17(41)28(10(77-35)4-70-88(58,59)60)82-33-21(45)15(39)26(80-31)8(75-33)2-68-86(52,53)54;;;;;;/h7-48H,1-6H2,(H2,49,50,51)(H2,52,53,54)(H2,55,56,57)(H2,58,59,60)(H2,61,62,63)(H2,64,65,66);;;;;;/q;6*+1/p-6/t7-,8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-;;;;;;/m1....../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVXCHNWIGVNOSW-WWKXUIADSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(O2)C(C7O)O)COP(=O)(O)[O-])COP(=O)(O)[O-])COP(=O)(O)[O-])COP(=O)(O)[O-])COP(=O)(O)[O-])O)O)OP(=O)(O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@H](O2)[C@@H]([C@H]7O)O)COP(=O)(O)[O-])COP(=O)(O)[O-])COP(=O)(O)[O-])COP(=O)(O)[O-])COP(=O)(O)[O-])O)O)OP(=O)(O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H60Na6O48P6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80746752 | |
| Record name | PUBCHEM_71312276 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80746752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1584.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
199684-60-1 | |
| Record name | PUBCHEM_71312276 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80746752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


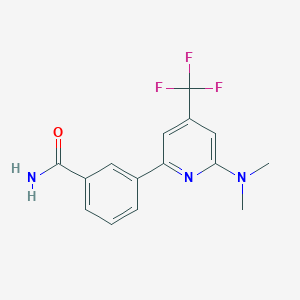
![1-Methyl-4-[2-(2-piperidinyl)ethyl]piperazine dihydrochloride](/img/structure/B1456347.png)
![[(6-Chloro-4-trifluoromethyl-pyridin-2-yl)amino]-acetic acid ethyl ester](/img/structure/B1456349.png)
![4-[(Phenylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1456350.png)
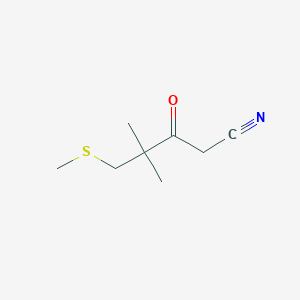
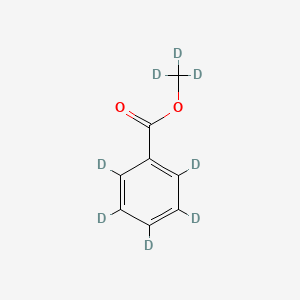
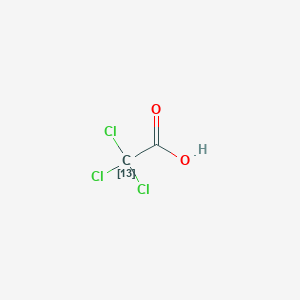
![(1S,4S)-2-cyclopropyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B1456356.png)


![2,6-dibromo-4,8-dihexylthieno[2,3-f][1]benzothiole](/img/structure/B1456360.png)
